Ranitidine-d6 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S.ClH/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;/h4-5,9,14-15H,6-8,10H2,1-3H3;1H/b13-9+;/i2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWBHVILAJZWKJ-DICWLCDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to CAS No. 1185238-09-8: Ranitidine-d6 Hydrochloride
Introduction
In the realm of pharmaceutical analysis and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible quantification of target analytes. This guide provides an in-depth technical overview of the compound identified by CAS number 1185238-09-8, chemically known as Ranitidine-d6 hydrochloride. This deuterated analog of Ranitidine hydrochloride serves as a critical tool for researchers and drug development professionals. This document will elucidate its physicochemical properties, its role in the context of its pharmacologically active parent compound, and its practical application in modern analytical methodologies.
Chemical Identity and Structure
This compound is the deuterium-labeled form of Ranitidine hydrochloride, a well-known histamine H2-receptor antagonist. The six deuterium atoms are incorporated into the N,N-dimethylamino group, providing a distinct mass shift for mass spectrometry-based detection without significantly altering its chemical behavior.
Synonyms:
-
N-[2-[[5-[(Dimethylamino-d6)methyl]furfuryl]thio]ethyl]-N'-methyl-2-nitrovinylidenediamine hydrochloride
-
(E)-N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine, monohydrochloride[1]
-
Ranitidine D6 HCl (N,N-dimethyl D6)[2]
The structural integrity and confirmation of this compound have been established through various analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in analytical methods.
| Property | Value | Source(s) |
| CAS Number | 1185238-09-8 | [1][2][3][4][5][6][7][8][9][10][][12][13][14][15] |
| Molecular Formula | C₁₃H₁₇D₆ClN₄O₃S | [2][4][5][7][8] |
| Molecular Weight | 356.90 g/mol | [2][4][7][8] |
| Appearance | Solid; Off-white to yellow or brown | [2][4][5] |
| Melting Point (unlabeled) | 133 - 134 °C | [5][10] |
| Solubility | DMSO: 1 mg/mL; PBS (pH 7.2): 10 mg/mL; Soluble in Acetic Acid, Methanol, Water | [1][10] |
| Purity | >99% deuterated forms (d1-d6) | [1][6] |
| Storage | Long-term storage at -20°C is recommended. May be stored at room temperature for short periods. Hygroscopic, store under an inert atmosphere. | [2][7][10] |
Biological Context: The Role of the Parent Compound (Ranitidine)
To appreciate the significance of quantifying ranitidine, it is essential to understand its biological role. Ranitidine is a potent and selective histamine H2-receptor antagonist.[4][6][8][16] It functions by blocking the action of histamine on the parietal cells in the stomach, thus reducing the production of stomach acid.[6][8] This mechanism of action makes it effective for the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[1][6]
The signaling pathway inhibited by ranitidine is depicted below:
Caption: Ranitidine's mechanism of action on gastric acid secretion.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard for the quantification of ranitidine in biological matrices such as plasma, serum, or urine, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3][4][6]
The Rationale for Using a Stable Isotope-Labeled Internal Standard:
-
Compensates for Matrix Effects: The deuterated standard co-elutes with the unlabeled analyte and experiences similar ionization suppression or enhancement, leading to more accurate quantification.
-
Accounts for Sample Preparation Variability: Losses during extraction, derivatization, and injection are accounted for, as the standard and analyte are affected similarly.
-
Improved Precision and Accuracy: The use of an internal standard that is chemically identical to the analyte minimizes variations in instrument response.
The general workflow for using this compound in a quantitative assay is outlined below:
Caption: Workflow for quantitative analysis using an internal standard.
Illustrative Analytical Protocol
The following is a generalized, step-by-step protocol for the quantification of ranitidine in human plasma using this compound as an internal standard. This protocol is for illustrative purposes and should be optimized and validated for specific laboratory conditions.
Objective: To determine the concentration of ranitidine in plasma samples.
Materials:
-
Human plasma samples
-
Ranitidine analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Preparation of Standard and IS Solutions:
-
Prepare stock solutions of ranitidine and Ranitidine-d6 HCl in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the ranitidine stock solution.
-
Prepare a working IS solution of Ranitidine-d6 HCl at a suitable concentration (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of each plasma sample, standard, and quality control sample, add 10 µL of the IS working solution. Vortex briefly.
-
Add 300 µL of ACN to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: A suitable gradient to separate ranitidine from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive Ion Mode):
-
Monitor the appropriate mass transitions for ranitidine and Ranitidine-d6.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (ranitidine/Ranitidine-d6) against the concentration of the ranitidine standards.
-
Determine the concentration of ranitidine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Safety and Handling
According to available safety data sheets, this compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause eye and respiratory tract irritation.[5] It is incompatible with strong oxidizing agents.[5] When handling this compound, appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses, should be worn.[5] Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
CAS number 1185238-09-8, or this compound, is a vital tool for the accurate and precise quantification of ranitidine in various biological matrices. Its use as a stable isotope-labeled internal standard in mass spectrometry-based assays is a testament to its importance in pharmacokinetic studies, clinical monitoring, and drug development research. Understanding its physicochemical properties, the biological context of its parent compound, and the principles of its application allows researchers to employ this compound effectively and safely.
References
-
Pharmaffiliates. (n.d.). CAS No : 1185238-09-8 | Chemical Name : Ranitidine D6 HCl (N,N-dimethyl D6). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 455-14-1 | Chemical Name : 4-(Trifluoromethyl)aniline. Retrieved from [Link]
-
Chemical Suppliers USA. (n.d.). Medchemexpress. Retrieved from [Link]
-
Capot Chemical. (n.d.). MSDS of Ranitidine-d6 HCl. Retrieved from [Link]
Sources
- 1. Ranitidine-d6 (hydrochloride) | CAS 1185238-09-8 | Cayman Chemical | Biomol.com [biomol.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy this compound [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. caymanchem.com [caymanchem.com]
- 7. clearsynth.com [clearsynth.com]
- 8. ranitidine hydrochloride suppliers USA [americanchemicalsuppliers.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. usbio.net [usbio.net]
- 12. 1185238-09-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 13. Medchemexpress - USA Chemical Suppliers [americanchemicalsuppliers.com]
- 14. capotchem.com [capotchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Safe Handling of Ranitidine-d6 Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Foreword: The Imperative of Isotopic Labeling in Modern Drug Development
In the landscape of pharmaceutical research, stable isotope-labeled compounds are indispensable tools. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium (²H or D), provides a subtle yet powerful modification. This alteration, while minimally affecting the compound's biological activity, creates a distinct mass signature, making deuterated molecules like Ranitidine-d6 hydrochloride invaluable as internal standards for mass spectrometry-based bioanalytical assays.[1] Furthermore, understanding the metabolic fate of a drug is a cornerstone of pharmacology; deuteration at metabolically susceptible sites can intentionally slow down metabolic processes, a strategy employed to enhance pharmacokinetic profiles.[2][]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective handling of this compound. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each procedural step, ensuring a culture of safety and experimental integrity.
Compound Profile: this compound
Ranitidine is a histamine H2-receptor antagonist.[4] Its mechanism of action involves competitively and reversibly inhibiting the binding of histamine to H2 receptors on gastric parietal cells, thereby reducing the secretion of stomach acid.[5][6][7] This makes it effective in treating conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD).[4][8]
This compound is the deuterated analogue of Ranitidine hydrochloride, where six hydrogen atoms on the N,N-dimethylamino group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of ranitidine in biological matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[1][9][10]
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₇D₆ClN₄O₃S | [9] |
| Molecular Weight | 356.90 g/mol | [9][11] |
| CAS Number | 1185238-09-8 | [9][11][12] |
| Appearance | White to yellow or brown solid powder | [9][13] |
| Storage Temperature | Refrigerated (-20°C recommended for long-term) | [9][12] |
| Solubility | Soluble in water | [14] |
| Stability | Hygroscopic, potentially air and light sensitive | [11][15] |
Hazard Identification and Risk Assessment
While the toxicological properties of this compound have not been as exhaustively investigated as its non-labeled counterpart, the primary hazards are associated with its potential as an irritant and sensitizer.[11][12] For risk assessment, it is prudent to consider the hazards associated with Ranitidine hydrochloride.
Primary Hazards:
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[11][12]
-
Skin Irritation: May cause skin irritation upon contact.[12][16]
-
Sensitization: May cause allergic skin or respiratory reactions.[16][17]
It is important to note that no component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[11][12]
Experimental Workflow: Safe Handling Protocol
A self-validating system of safety relies on the consistent application of established protocols. The following step-by-step methodology is designed to minimize exposure and preserve the integrity of the compound.
Step 1: Preparation and Engineering Controls
-
Rationale: Proactive measures are the most effective at preventing exposure. Engineering controls provide the first line of defense.
-
Procedure:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a ventilated enclosure to control dust.[12][13]
-
Ensure an eye wash station and emergency shower are readily accessible.[13]
-
Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) before retrieving the compound from storage.
-
Verify that all containers are clearly labeled.[13]
-
Step 2: Donning Personal Protective Equipment (PPE)
-
Rationale: PPE serves as the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical for personal safety.
-
Procedure:
-
Hand Protection: Wear nitrile gloves. Inspect for tears or holes before use. Contaminated gloves should be disposed of in accordance with institutional and local regulations.[12]
-
Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[12][15]
-
Body Protection: A standard laboratory coat is required. For larger quantities, impervious clothing may be necessary.[12]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use an appropriate air-purifying respirator (e.g., N95 or P100) or a full-face respirator as determined by a risk assessment.[11][12]
-
Step 3: Compound Handling and Weighing
-
Rationale: Careful manipulation of the solid powder is essential to prevent aerosolization and cross-contamination.
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, as the compound is hygroscopic.[11]
-
Open the container inside the fume hood or ventilated enclosure.
-
Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat. Avoid creating dust.[11][12][15]
-
Close the primary container tightly immediately after use.
-
Proceed with dissolution or other experimental steps within the controlled environment.
-
Step 4: Decontamination and Doffing PPE
-
Rationale: Proper decontamination and removal of PPE prevent the spread of chemical residues outside the designated work area.
-
Procedure:
-
Clean all non-disposable equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Dispose of all contaminated disposable materials (weigh boats, wipes, gloves) in a designated, sealed waste container.
-
Remove PPE in the reverse order it was donned, taking care to avoid contact with potentially contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after completing the work.
-
Storage, Stability, and Disposal
Storage and Stability: To ensure the long-term integrity and purity of this compound, adherence to proper storage conditions is paramount.
-
Temperature: Store refrigerated. For long-term storage, -20°C is often recommended.[9][12]
-
Atmosphere: The compound is hygroscopic and may be air-sensitive.[11][15] It should be stored in a tightly sealed container, and storing under an inert gas like argon or nitrogen is advisable.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[13]
Disposal: Chemical waste disposal must be handled in strict accordance with local, state, and federal regulations.
-
Procedure: Do not dispose of the material down the drain.[12] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[11] Chemical incineration, equipped with an afterburner and scrubber, is a common method for disposal.[11] Contaminated packaging should be disposed of as unused product.[11]
Emergency Procedures: A Validated Response Plan
In the event of an accidental release or exposure, a rapid and informed response is critical.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[11][12]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[11][12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11][12]
Spill Response:
-
Evacuate: Alert others and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use personal protective equipment.[11] Avoid breathing dust.[11]
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation.[11][13][15] Place it in a suitable, closed, and labeled container for disposal.[11][12] A vacuum cleaner fitted with a HEPA filter can also be used.[13]
-
Decontaminate: Clean the spill area thoroughly.
Toxicological Data Summary
The following data is for the non-deuterated Ranitidine hydrochloride and should be used as a reference for assessing the potential toxicity of the deuterated form. The toxicological properties of the deuterated compound itself have not been fully investigated.[11]
| Route | Species | LD50 Value | Source |
| Oral | Rat | 4190 mg/kg | [13] |
| Intraperitoneal | Rat | 441 mg/kg | [13] |
| Subcutaneous | Rat | 1700 mg/kg | [13] |
| Intravenous | Rat | 85 mg/kg | [13] |
| Intraperitoneal | Mouse | 300 mg/kg | [13] |
| Subcutaneous | Mouse | 630 mg/kg | [13] |
| Intravenous | Mouse | 60 mg/kg | [13] |
Reported symptoms after systemic exposure in animal studies include changes in cardiac rate, convulsions, and dyspnea (shortness of breath).[13]
Mechanism of Action: Histamine H2 Receptor Antagonism
To fully appreciate the context of working with this compound, understanding its biological role is beneficial. Ranitidine functions by blocking the action of histamine on the H2 receptors of parietal cells in the stomach. This action disrupts the signaling cascade that leads to acid secretion.
References
-
MSDS of Ranitidine-d6 HCl . Capot Chemical Co., Ltd.[Link]
-
Ranitidine hydrochloride Assay Standard - Safety data sheet . British Pharmacopoeia Commission. [Link]
-
Ranitidine . PubChem, National Institutes of Health. [Link]
-
Ranitidine hydrochloride: An update on analytical, clinical and pharmacological aspects . Journal of Chemical and Pharmaceutical Research. [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges . Nature Reviews Drug Discovery. [Link]
-
Ranitidine Hydrochloride . PubChem, National Institutes of Health. [Link]
-
Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method . Oriental Journal of Chemistry. [Link]
-
What is the mechanism of Ranitidine Hydrochloride? . Patsnap Synapse. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques . ResolveMass Laboratories Inc.[Link]
-
A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form . Journal of Chromatographic Science. [Link]
-
Analytical method development and validation studies for the estimation of H2 receptor antagonist drug (Ranitidine) . ResearchGate. [Link]
-
Ranitidine . Wikipedia. [Link]
-
Ranitidine Patient Tips: 7 things you should know . Drugs.com. [Link]
-
Biowaiver monographs for immediate release solid oral dosage forms: Ranitidine hydrochloride . Journal of Pharmaceutical Sciences. [Link]
-
Ranitidine Hydrochloride 300mg Tablet: Clinical Overview . GlobalRx. [Link]
Sources
- 1. Deuteration - ThalesNano [thalesnano.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ranitidine Hydrochloride | C13H23ClN4O3S | CID 3033332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]
- 7. Articles [globalrx.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. This compound (ranitidine d6 hydrochloride (hydrochloride)) | Bacterial | 1185238-09-8 | Invivochem [invivochem.com]
- 10. scispace.com [scispace.com]
- 11. capotchem.cn [capotchem.cn]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fip.org [fip.org]
- 15. fishersci.com [fishersci.com]
- 16. pharmacopoeia.com [pharmacopoeia.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Ranitidine in Human Plasma using Ranitidine-d6 Hydrochloride as an Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of ranitidine in human plasma. The protocol leverages the principle of stable isotope dilution mass spectrometry (IDMS) by employing Ranitidine-d6 hydrochloride as the internal standard (IS) to ensure the highest level of accuracy and precision. We provide a comprehensive, step-by-step guide covering sample preparation via protein precipitation, optimized chromatographic conditions, and mass spectrometric parameters. This document is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of ranitidine.
Introduction: The Principle of Stable Isotope Dilution
In quantitative bioanalysis, particularly with complex matrices like plasma, variability arising from sample preparation, matrix effects, and instrument response can significantly impact accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard for mitigating these issues.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the earliest stage of the workflow.[3][4]
This compound, being chemically identical to ranitidine, co-elutes chromatographically and exhibits the same ionization efficiency and fragmentation behavior.[5][6] However, its increased mass (due to the six deuterium atoms) allows it to be distinguished by the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations during the analytical process are nullified, leading to highly reliable and reproducible quantification.[7]
Physicochemical Properties: Ranitidine vs. Ranitidine-d6 HCl
A clear understanding of the analyte and internal standard is fundamental. The key properties are summarized below.
| Property | Ranitidine | This compound |
| Chemical Name | N-(2-((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine | N-(2-(((5-((dimethylamino-d6)methyl)-2-furanyl)methyl)thio)ethyl)-N'-methyl-2-nitro-1,1-ethenediamine Hydrochloride[8] |
| CAS Number | 66357-35-5 (free base) | 1185238-09-8[6][9][10] |
| Molecular Formula | C₁₃H₂₂N₄O₃S | C₁₃H₁₆D₆N₄O₃S·HCl[8] |
| Molecular Weight | 314.4 g/mol | 356.90 g/mol [8][9] |
| Structure | (Deuterium labels on the two methyl groups of the dimethylamino moiety) |
Comprehensive Experimental Protocol
This protocol is designed for high-throughput analysis and has been optimized for sensitivity and robustness.
Materials and Reagents
-
Ranitidine reference standard (≥98% purity)
-
This compound (IS, ≥98% purity, isotopic purity >99%)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Formic Acid (FA)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Human Plasma (K₂EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Preparation of Stock and Working Solutions
Causality: Preparing concentrated stock solutions in an organic solvent like methanol ensures stability and allows for accurate serial dilutions to create working standards and calibration curves. The IS working solution is prepared at a concentration that provides a strong, stable signal without being excessively high, ensuring optimal performance across the calibration range.
-
Ranitidine Stock Solution (1 mg/mL): Accurately weigh 10 mg of ranitidine reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Ranitidine-d6 HCl Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ranitidine-d6 HCl and dissolve in a 10 mL volumetric flask with methanol.
-
Ranitidine Working Standards: Perform serial dilutions of the Ranitidine Stock Solution with 50:50 Methanol:Water to prepare a series of working standards for spiking calibration curve (CAL) and quality control (QC) samples. Suggested concentrations: 100 µg/mL, 10 µg/mL, 1 µg/mL, and 0.1 µg/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Ranitidine-d6 HCl Stock Solution with 50:50 Methanol:Water to achieve a final concentration of 100 ng/mL.
Preparation of Calibration (CAL) and Quality Control (QC) Samples
-
Label a series of microcentrifuge tubes for each CAL and QC level (e.g., Blank, LLOQ, QC-Low, QC-Mid, QC-High).
-
Spike appropriate volumes of Ranitidine Working Standards into control human plasma to achieve the desired final concentrations. For example, to make a 10 ng/mL CAL standard, add 10 µL of the 0.1 µg/mL working standard to 990 µL of blank plasma.
-
Vortex each tube gently for 10 seconds.
Sample Preparation: Protein Precipitation (PPT)
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system. Acetonitrile is an efficient precipitating agent. The addition of the IS Working Solution at this stage ensures that the IS undergoes the exact same extraction and analytical process as the analyte, which is the core principle of IDMS.[4]
-
Pipette 100 µL of each sample (CAL, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Add 300 µL of the IS Working Solution (100 ng/mL in Acetonitrile) to each tube. The use of ACN as the solvent for the IS combines the IS addition and protein precipitation steps.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an autosampler vial with an insert.
-
The samples are now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
Causality: Reversed-phase chromatography is ideal for separating moderately polar compounds like ranitidine from endogenous plasma components.[11] A C18 column provides excellent retention and peak shape. The gradient elution with an acidic mobile phase (formic acid) ensures that ranitidine is protonated, which is essential for efficient positive mode electrospray ionization (ESI).[12] The use of a diverter valve is recommended to direct the high-concentration ranitidine peak away from the MS source if analyzing drug products, but for plasma concentrations, this is less critical.[13]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| LC System | UHPLC System (e.g., Agilent 1290, Waters Acquity) |
| Column | C18, 2.1 x 50 mm, 1.8 µm (e.g., Waters HSS T3)[13] |
| Column Temp. | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min) |
Causality: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. ESI in positive mode is chosen because the amine groups on ranitidine are readily protonated. The MRM transitions are selected by infusing the pure compounds and identifying the most stable and intense precursor-to-product ion fragmentation, which ensures specificity.[14][15] The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3).
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| MS System | Triple Quadrupole MS (e.g., Sciex 6500, Agilent 6470) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 5500 V |
| Source Temp. | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | Analyte |
| Ranitidine | |
| Ranitidine | |
| Ranitidine-d6 (IS) |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Ranitidine quantification.
Data Analysis and Method Validation
Quantification
Quantification is performed by calculating the peak area ratio of the ranitidine quantifier MRM transition to the ranitidine-d6 quantifier MRM transition. A calibration curve is generated by plotting this peak area ratio against the nominal concentration of the CAL standards using a weighted (1/x²) linear regression. The concentrations of QC and unknown samples are then determined from this regression equation.
Method Validation Principles
For this method to be used in regulated studies, it must be fully validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[16][17] Key validation parameters include:
-
Selectivity: The method's ability to differentiate and quantify the analyte from other components in the matrix. Assessed by analyzing at least six different blank plasma lots.[18]
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (LLOQ, Low, Mid, High) in replicate (n=6) across multiple days. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal value.[1]
-
Calibration Curve: The relationship between concentration and response must be continuous and reproducible. At least 75% of standards must meet accuracy criteria.[19]
-
Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting matrix components.
-
Stability: Analyte stability must be demonstrated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of ranitidine in human plasma. The strategic use of this compound as an internal standard corrects for analytical variability, ensuring the generation of highly accurate and reliable data suitable for regulated bioanalysis. This protocol serves as a robust foundation for researchers in clinical and pharmaceutical settings.
References
-
MAC-MOD Analytical. (2019, October 17). LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product. Retrieved from [Link]
-
Trudeau, M. L., & Hatch, L. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class/Xevo TQ-XS Tandem Quadrupole Mass Spectrometer. Waters Corporation. Retrieved from [Link]
-
Chemisches und Veterinäruntersuchungsamt (CVUA) Karlsruhe. (2019, October 23). Test method for the determination of NDMA by LC-MS/MS in Ranitidine Drug Substance and Film Coated Tablets. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019, September 13). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. Retrieved from [Link]
-
Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of compounds II , VII , X , XII and XVI detected on HS–GC–MS chromatograms after ranitidine photoexposition with the fragmentation. Retrieved from [Link]
-
Agilent Technologies, Inc. (2020, January 6). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS fragmentation spectra of a clarithromycin, b ranitidine and c the internal standard fexofenadine showing the parent and product ions. Retrieved from [Link]
- Vogl, J., & Pritzkow, W. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (PDF)
-
Health Sciences Authority (HSA) Singapore. (2019, September 12). DETERMINATION OF NDMA IN RANITIDINE PRODUCTS BY LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Physical and spectroscopic data of ranitidine. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. DOI:10.1039/D4JA00029C. Retrieved from [Link]
-
Lee, T., & Blair, I. A. (2013). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 5(13), 1647–1662. Retrieved from [Link]
-
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6543. Retrieved from [Link]
-
Fiveable. (n.d.). Principles of mass spectrometry | Isotope Geochemistry Class Notes. Retrieved from [Link]
-
Wang, R., & Li, L. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Metabolites, 6(3), 22. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]
-
Veeprho. (n.d.). Ranitidine-D6 (HCl Salt). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Center for Biosimilars. (2018, June 12). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. fiveable.me [fiveable.me]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. This compound (ranitidine d6 hydrochloride (hydrochloride)) | Bacterial | 1185238-09-8 | Invivochem [invivochem.com]
- 11. fda.gov [fda.gov]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edqm.eu [edqm.eu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. centerforbiosimilars.com [centerforbiosimilars.com]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. lcms.cz [lcms.cz]
Application Note: Preparation of High-Purity Calibration Standards Using Ranitidine-d6 Hydrochloride
Introduction
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and therapeutic drug monitoring studies, the precision and accuracy of analytical measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, especially when coupled with mass spectrometry.[1] This application note provides a detailed protocol for the preparation of calibration standards using Ranitidine-d6 hydrochloride. Ranitidine, a histamine H2-receptor antagonist, is used to decrease stomach acid production.[2][3] Its deuterated analog, this compound, serves as an ideal internal standard for the quantification of ranitidine in various biological matrices.[4] The six deuterium atoms on the N,N-dimethyl group provide a sufficient mass shift for clear differentiation from the unlabeled analyte in mass spectrometric analyses, without significantly altering its chemical properties.[3][5] This ensures co-elution during chromatographic separation and similar ionization efficiency, effectively compensating for matrix effects and procedural losses.[6][7]
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, field-proven methodology grounded in scientific principles.
Characterization of this compound
Prior to its use in the preparation of calibration standards, a thorough understanding of the physical and chemical properties of this compound is essential.
| Property | Value | Source |
| Chemical Name | N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine hydrochloride | |
| CAS Number | 1185238-09-8 | [5][8][9] |
| Molecular Formula | C13H17D6ClN4O3S | [8][10] |
| Molecular Weight | 356.90 g/mol | [8][9] |
| Appearance | Yellow to brown or off-white to pale orange solid | [3][8][9] |
| Purity | ≥98% (HPLC) | [10] |
| Isotopic Purity | ≥99% deuterated forms (d1-d6) | [5] |
| Solubility | Soluble in Water, Methanol, Acetic Acid, and DMSO.[5][8][11] | |
| Storage | Long-term storage is recommended at -20°C. May be stored at room temperature for short periods.[11] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[8][9] |
Expert Insight: The high isotopic purity of the this compound is critical to prevent cross-contribution to the analyte signal, which could lead to an underestimation of the true analyte concentration.[1] The selection of a suitable solvent is dependent on the analytical method and the biological matrix. For aqueous samples, water or methanol are common choices.
Experimental Workflow for Preparation of Calibration Standards
The following diagram illustrates the systematic workflow for the preparation of this compound calibration standards, from the initial stock solution to the final working standards.
Caption: Workflow for the preparation of Ranitidine-d6 HCl calibration standards.
Detailed Protocol for Preparation of Calibration Standards
This protocol outlines the preparation of a series of calibration standards with final concentrations ranging from 1 ng/mL to 1000 ng/mL. The specific concentration range should be adapted based on the expected analyte concentrations and the sensitivity of the analytical instrument. The principles of this protocol are aligned with guidelines from the International Council for Harmonisation (ICH).[12][13]
Materials and Equipment
-
This compound (≥98% purity)
-
High-purity solvent (e.g., Methanol, HPLC grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (1 mL, 10 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Preparation of Primary Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 10 mg of this compound using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask.
-
Solubilization: Add approximately 7 mL of the chosen solvent (e.g., Methanol) and vortex until the solid is completely dissolved.
-
Dilution to Volume: Bring the solution to the final volume of 10 mL with the solvent. Cap and invert the flask several times to ensure homogeneity.
-
Calculation of Exact Concentration:
-
Concentration (mg/mL) = Weight of Ranitidine-d6 HCl (mg) / Volume of solvent (mL)
-
-
Storage: Store the primary stock solution in a tightly sealed, labeled container at -20°C or -80°C for long-term stability.[8][9]
Preparation of Intermediate Stock Solution (10 µg/mL)
-
Transfer: Allow the primary stock solution to equilibrate to room temperature.
-
Dilution: Using a calibrated micropipette, accurately transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.
-
Dilution to Volume: Dilute to the 10 mL mark with the solvent. Cap and invert to mix thoroughly.
-
Labeling and Storage: Label the flask clearly as "Ranitidine-d6 HCl Intermediate Stock (10 µg/mL)" and store under the same conditions as the primary stock.
Preparation of Working Calibration Standards
The following table provides a dilution scheme to prepare a series of working calibration standards from the 10 µg/mL intermediate stock solution.
| Standard ID | Volume of Intermediate Stock (10 µg/mL) | Final Volume (mL) | Final Concentration (ng/mL) |
| CS1 | 10 µL | 1 | 100 |
| CS2 | 25 µL | 1 | 250 |
| CS3 | 50 µL | 1 | 500 |
| CS4 | 75 µL | 1 | 750 |
| CS5 | 100 µL | 1 | 1000 |
| CS6 | 5 µL of CS3 (500 ng/mL) | 1 | 2.5 |
| CS7 | 10 µL of CS3 (500 ng/mL) | 1 | 5 |
| CS8 | 20 µL of CS3 (500 ng/mL) | 1 | 10 |
Expert Insight: For lower concentration standards, it is often more accurate to perform a serial dilution from a mid-range standard (as shown for CS6-CS8) rather than pipetting very small volumes from the intermediate stock. This minimizes pipetting errors. The linearity of the calibration curve should be confirmed over the desired range.[14][15] A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.[16]
Self-Validating System and Trustworthiness
The robustness of this protocol is ensured by several key principles:
-
Gravimetric and Volumetric Accuracy: The use of a calibrated analytical balance and Class A volumetric glassware minimizes errors in the initial stock solution preparation.
-
Traceability: Each dilution step is clearly documented, allowing for full traceability from the final working standards back to the initial weighed mass of the certified reference material.
-
Purity of Starting Material: The use of a high-purity, certified this compound standard is fundamental. A Certificate of Analysis for the standard should be obtained and reviewed.[17]
-
Appropriate Storage: Adherence to recommended storage conditions is crucial to prevent degradation of the standards over time.[18][19]
Conclusion
This application note provides a detailed and scientifically sound protocol for the preparation of calibration standards using this compound. By following these steps and understanding the underlying principles, researchers and analytical scientists can confidently prepare accurate and reproducible calibration standards, which are essential for the validation of bioanalytical methods and the generation of high-quality data in drug development and clinical research.
References
-
Ashok, K., et al. (2011). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Journal of Young Pharmacists, 3(2), 148-152. Retrieved from [Link]
-
Patel, D., et al. (2024). Analytical Method Development and Validation for Estimation of Rantidine Hcl in Solid Dosage Form By Uv-Spectrophotometric Metho. International Journal of Pharmaceutical Research and Applications, 9(1), 1027-1032. Retrieved from [Link]
-
Kishore, P.V., et al. (2022). METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMENATION OF RANITIDINE IN ITS FIXED DOSE DRUG PRODUCT BY USING RP-HPLC. International Journal of Research in Pharmacy and Chemistry, 12(2), 108-128. Retrieved from [Link]
-
Patel, M., & Patel, P. (2015). RP-HPLC method Development and Validation studies of Ranitidine Hydrochloride and Domperidone in Tablets. The Pharma Innovation Journal, 4(8), 01-05. Retrieved from [Link]
-
Veeprho. (n.d.). Ranitidine-D6 (HCl Salt). Retrieved from [Link]
-
ESS Chem Co. (n.d.). This compound. Retrieved from [Link]
-
Ochei, O. P., & Obe, A. A. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1), 1-4. Retrieved from [Link]
-
Al-Amin, M., et al. (2020). Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method. Oriental Journal of Chemistry, 36(6). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Calibration curve of ranitidine hydrochloride (R), domperidone (D) and naproxen (N). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
WorldOfChemicals. (n.d.). ranitidine hydrochloride suppliers USA. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. caymanchem.com [caymanchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound (ranitidine d6 hydrochloride (hydrochloride)) | Bacterial | 1185238-09-8 | Invivochem [invivochem.com]
- 10. esschemco.com [esschemco.com]
- 11. usbio.net [usbio.net]
- 12. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Analytical Method Development and Validation for Estimation of Ranitidine in Solid Dosage Form by UV-Spectrophotometric Method – Oriental Journal of Chemistry [orientjchem.org]
- 16. ijrpc.com [ijrpc.com]
- 17. lgcstandards.com [lgcstandards.com]
- 18. cdnisotopes.com [cdnisotopes.com]
- 19. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols: The Pivotal Role of Ranitidine-d6 in Therapeutic Drug Monitoring
Introduction: Navigating the Therapeutic Window of Ranitidine
Ranitidine, a histamine H2-receptor antagonist, effectively reduces gastric acid production and has been widely used in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD)[1][2]. While generally considered safe, its therapeutic efficacy and potential for adverse effects are linked to its plasma concentration. Factors such as renal impairment can significantly alter ranitidine's pharmacokinetic profile, leading to drug accumulation and an increased risk of adverse events, including central nervous system reactions[3]. This underscores the clinical importance of Therapeutic Drug Monitoring (TDM) for ranitidine in specific patient populations to ensure optimal therapeutic outcomes and minimize toxicity.
At the heart of accurate TDM is the analytical method used for drug quantification in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity, specificity, and speed[4]. However, the inherent complexity of biological samples (e.g., plasma, serum) can introduce variability during sample preparation and analysis, such as matrix effects and fluctuations in instrument response. To counteract these variables and ensure the reliability of quantitative data, a robust internal standard is indispensable. This is where Ranitidine-d6, a stable isotope-labeled analog of ranitidine, plays a critical role.
The Scientific Rationale: Why Ranitidine-d6 is the Internal Standard of Choice
The use of a deuterated internal standard like Ranitidine-d6 is a cornerstone of high-quality bioanalytical methods[5]. Deuterium is a stable, non-radioactive isotope of hydrogen. In Ranitidine-d6, specific hydrogen atoms in the ranitidine molecule are replaced with deuterium atoms. This subtle change in mass is easily distinguishable by a mass spectrometer, yet it does not significantly alter the physicochemical properties of the molecule.
The key advantages of using Ranitidine-d6 as an internal standard in LC-MS/MS analysis are:
-
Correction for Matrix Effects : Biological matrices can contain endogenous components that co-elute with the analyte (ranitidine) and interfere with its ionization, leading to ion suppression or enhancement. Because Ranitidine-d6 is chemically almost identical to ranitidine, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to more accurate quantification[6][7].
-
Compensation for Sample Preparation Variability : During the multi-step process of sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), there can be unavoidable losses of the analyte. When Ranitidine-d6 is added to the sample at the beginning of this process, it is subject to the same losses as ranitidine. The consistent ratio between the two ensures that the final calculated concentration of ranitidine is accurate, regardless of minor variations in extraction efficiency[7].
-
Improved Precision and Accuracy : By accounting for variations in injection volume and instrument response, Ranitidine-d6 significantly improves the precision and accuracy of the analytical method[7]. This is because the internal standard and the analyte are measured simultaneously in the same analytical run.
Physicochemical Properties of Ranitidine and Ranitidine-d6
A fundamental understanding of the physicochemical properties of both the analyte and the internal standard is crucial for method development.
| Property | Ranitidine | Ranitidine-d6 | Rationale for TDM Application |
| Chemical Formula | C13H22N4O3S | C13H16D6N4O3S | The mass difference allows for distinct detection by mass spectrometry. |
| Molecular Weight | 314.4 g/mol | 320.4 g/mol | The slight increase in mass for the deuterated standard does not significantly alter its chemical behavior. |
| pKa | 2.7 (side chain), 8.2 (dimethylamino) | ~2.7, ~8.2 | Similar pKa values ensure that both compounds will have comparable extraction efficiencies and chromatographic retention under the same pH conditions. |
| LogP | 0.2 | ~0.2 | Similar lipophilicity leads to comparable behavior during extraction and chromatography. |
Experimental Protocol: A Representative LC-MS/MS Method for Ranitidine Quantification in Human Plasma
This protocol outlines a typical workflow for the quantification of ranitidine in human plasma using Ranitidine-d6 as an internal standard. It is intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
Materials and Reagents
-
Ranitidine hydrochloride (Reference Standard)
-
Ranitidine-d6 (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free, for calibration standards and quality controls)
-
96-well deep-well plates or microcentrifuge tubes
-
Centrifuge capable of 4000 rpm
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Stock and Working Solutions
-
Ranitidine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of ranitidine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.
-
Ranitidine-d6 Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ranitidine-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the ranitidine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of Ranitidine-d6 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QC samples, and unknown patient samples.
-
To each tube, add 100 µL of the corresponding plasma sample.
-
Add 20 µL of the Ranitidine-d6 working solution (e.g., 100 ng/mL) to all tubes except the blank.
-
To the blank tube, add 20 µL of the 50:50 methanol:water diluent.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Caption: Workflow for Ranitidine Quantification in Plasma.
LC-MS/MS Instrumental Conditions (Representative)
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate ranitidine from endogenous interferences (e.g., start with 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ranitidine: Q1: 315.1 m/z → Q3: 176.1 m/z (quantifier), 130.1 m/z (qualifier)
-
Ranitidine-d6: Q1: 321.1 m/z → Q3: 176.1 m/z (quantifier)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Building a Self-Validating System: Ensuring Data Integrity
A robust analytical method must be a self-validating system. This is achieved through rigorous method validation according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA)[8][9]. The key validation parameters ensure the reliability of the data generated.
Caption: Core Components of Bioanalytical Method Validation.
Key Validation Parameters:
-
Calibration Curve: A calibration curve is generated by plotting the peak area ratio of ranitidine to Ranitidine-d6 against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically used. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Assessed by analyzing QC samples at low, medium, and high concentrations in multiple replicates on different days. The mean value should be within ±15% of the nominal value (accuracy), and the coefficient of variation (%CV) should not exceed 15% (precision)[9].
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20%) and precision (≤20% CV)[9].
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources to check for interferences at the retention time of ranitidine and Ranitidine-d6.
-
Matrix Effect: Evaluated to ensure that the matrix does not affect the ionization of the analyte and internal standard.
-
Stability: The stability of ranitidine in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) must be established to ensure that the sample integrity is maintained from collection to analysis.
Conclusion
The use of Ranitidine-d6 as an internal standard is fundamental to the development of robust, reliable, and accurate LC-MS/MS methods for the therapeutic drug monitoring of ranitidine. By compensating for analytical variability, Ranitidine-d6 ensures that the reported concentrations accurately reflect the true levels in patients, thereby enabling clinicians to make informed decisions to optimize drug therapy. The principles and protocols outlined in this application note provide a framework for researchers and drug development professionals to implement high-quality bioanalytical assays for ranitidine.
References
-
Drugs.com. (2024, November 4). Ranitidine: Package Insert / Prescribing Information. Retrieved from [Link]
-
MAC-MOD Analytical. (2019, October 17). LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product. Retrieved from [Link]
-
PRODUCT MONOGRAPH. (2018, August 14). Ranitidine Tablets, USP. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Welsh, K. J., et al. (n.d.). Pharmacokinetics of ranitidine in critically ill patients. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Slugg, P. H., et al. (n.d.). Ranitidine pharmacokinetics and adverse central nervous system reactions. PubMed. Retrieved from [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019, September 13). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substa. Retrieved from [Link]
-
TSI Journals. (n.d.). A validated HPLC method for the determination of ranitidine in human plasma: application to bioavailability studies. Retrieved from [Link]
-
ScienceAsia. (n.d.). Determination of Drug Content of Pharmaceuticals Containing Ranitidine by Titrimetry and Spectrophotometry in Non-Aqueous Medium. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2023, December 7). (PDF) ASSESSMENT AND MONITORING OF ADVERSE EFFECT OF RANITIDINE WITH PHARMACOVIGILANCE STUDY. Retrieved from [Link]
-
Pediatric Oncall. (n.d.). Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form. Retrieved from [Link]
-
Agilent. (2020, January 6). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pharmacokinetics and bioavailability of ranitidine in humans. Retrieved from [Link]
-
Clinicaltrials.eu. (n.d.). Ranitidine – Application in Therapy and Current Clinical Research. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Redalyc. (2018, December 5). Simple, fast and inexpensive method for determination of ranitidine hydrochloride based on conductometric measurements. Retrieved from [Link]
-
DailyMed. (n.d.). RANITIDINE TABLETS USP. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Determination of NDMA Impurity in Ranitidine Drug Products – Examples of Actual Samples Analysis by. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
Brieflands. (n.d.). Comparative Bioavailability of Ranitidine Tablets in Healthy Volunteers. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Waters. (n.d.). High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters AC. Retrieved from [Link]
-
YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Ranitidine pharmacokinetics and adverse central nervous system reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fda.gov [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
Application Note: A Robust LC-MS/MS Method for the Quantification of Ranitidine S-Oxide in Human Plasma Using a Ranitidine-d6 Internal Standard
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ranitidine S-oxide in human plasma. Ranitidine S-oxide is a primary metabolite and degradation product of ranitidine. To ensure the accuracy and precision of the bioanalytical data, a stable isotope-labeled internal standard, ranitidine-d6, is employed. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation via solid-phase extraction (SPE), optimized chromatographic separation, and mass spectrometric detection. This method is designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies.
Introduction: The Rationale for Precise Quantification
Ranitidine, a histamine H2-receptor antagonist, is metabolized in the liver to form several byproducts, including ranitidine N-oxide, desmethyl ranitidine, and ranitidine S-oxide.[1] The quantification of these metabolites, particularly ranitidine S-oxide, is crucial in pharmacokinetic and drug metabolism studies to understand the complete disposition of the parent drug. Furthermore, as an oxidative degradation product, monitoring ranitidine S-oxide is a critical aspect of stability testing and quality control for ranitidine drug products.[2]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3] However, the complexity of biological matrices like plasma can introduce variability from ion suppression or enhancement, extraction inconsistencies, and instrument drift.[4] To mitigate these matrix effects and other sources of error, the use of a stable isotope-labeled (SIL) internal standard is the recommended best practice.[5][6] A SIL internal standard, such as ranitidine-d6, is chemically and structurally almost identical to the analyte, causing it to co-elute and experience similar ionization effects.[5] This ensures a more accurate and precise quantification by normalizing the analyte's response to that of the internal standard. This application note provides a field-proven protocol for the robust quantification of ranitidine S-oxide using ranitidine-d6 as an internal standard.
Experimental Design and Workflow
The overall workflow is designed for efficiency and robustness, starting from sample collection and culminating in data analysis.
Caption: Overall workflow for the quantification of Ranitidine S-oxide.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Ranitidine S-oxide | Reference Standard |
| Ranitidine-d6 | Reference Standard |
| Human Plasma (K2EDTA) | BioIVT or equivalent |
| Acetonitrile | HPLC or LC-MS grade |
| Methanol | HPLC or LC-MS grade |
| Water | Deionized, 18 MΩ·cm |
| Formic Acid | LC-MS grade |
| Ammonium Acetate | Analytical grade |
| Solid-Phase Extraction Cartridges | Polymeric Reversed-Phase (e.g., Strata-X) |
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve ranitidine S-oxide and ranitidine-d6 in methanol to prepare individual 1 mg/mL stock solutions.
-
Intermediate Stock Solutions: Prepare intermediate stocks by diluting the primary stocks with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the ranitidine S-oxide intermediate stock.
-
Internal Standard Working Solution (100 ng/mL): Dilute the ranitidine-d6 intermediate stock with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for ranitidine extraction from plasma.[7]
-
Sample Thawing: Thaw plasma samples and calibration curve standards on ice.
-
Internal Standard Spiking: To 200 µL of each plasma sample, standard, and quality control (QC) sample, add 20 µL of the 100 ng/mL ranitidine-d6 working solution. Vortex briefly.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (see section 4.3). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Step-by-step solid-phase extraction protocol.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes |
Mass Spectrometry Parameters:
| Parameter | Setting |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Ranitidine S-oxide | 331.1 | 176.1 | 100 |
| Ranitidine-d6 (IS) | 321.2 | 176.1 | 100 |
Note: MRM transitions should be optimized in-house for the specific instrument used.
Data Analysis and Quantification
The concentration of ranitidine S-oxide in the plasma samples is determined using the internal standard method.
-
Peak Integration: Integrate the chromatographic peaks for both ranitidine S-oxide and the ranitidine-d6 internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the ranitidine S-oxide standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification of Unknowns: Determine the concentration of ranitidine S-oxide in the unknown samples by interpolating their peak area ratios from the calibration curve.
Example Calibration Curve Data:
| Standard Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1.0 | 1,520 | 50,100 | 0.030 |
| 2.5 | 3,850 | 50,500 | 0.076 |
| 5.0 | 7,600 | 49,800 | 0.153 |
| 10.0 | 15,100 | 50,200 | 0.301 |
| 25.0 | 37,800 | 49,900 | 0.757 |
| 50.0 | 75,500 | 50,300 | 1.501 |
| 100.0 | 152,000 | 50,000 | 3.040 |
Method Validation and Trustworthiness
To ensure the reliability of this method, it must be validated according to the guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8] A full validation should assess the following parameters:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
By performing a thorough validation, the trustworthiness and scientific integrity of the data generated using this protocol are firmly established.
References
-
Merck Millipore. Ranitidine Hydrochloride Tablets (USP). [Link]
-
U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substance or Drug Product. [Link]
-
Waters Corporation. High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product using the Waters ACQUITY UPLC I-Class PLUS System and Xevo TQ-S micro. [Link]
- Riley, C. M., & Rosanske, T. W. (1997). Solid-phase extraction and determination of ranitidine in human plasma by a high-performance liquid chromatographic method utilizing midbore chromatography. Journal of Pharmaceutical and Biomedical Analysis, 15(4), 521–529.
- Ravisankar, P., et al. (2014). A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form.
- Xiong, Y., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 114, 219-226.
-
Waters Corporation. High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities: LC-MS Analysis of Ranitidine Drug Product. [Link]
-
Health Sciences Authority. (2019). DETERMINATION OF NDMA IN RANITIDINE PRODUCTS BY LC- MS/MS. [Link]
- Islam, M. S., et al. (2012). EVALUATION OF DIFFERENT EXTRACTION METHOD FOR THE ISOLATION OF CIMETIDINE AND RANITIDINE FROM HUMAN PLASMA FOR HPLC ANALYSIS. Proceeding of International Conference on Science, Technology & Social Sciences.
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Phenomenex. An Improved HPLC Method for the Determination of Ranitidine Suitable for All Dosage Forms using Kinetex® Core-Shell Technology Columns. [Link]
- Basavaiah, K., & Nagegowda, P. (2005). Determination of Drug Content of Pharmaceuticals Containing Ranitidine by Titrimetry and Spectrophotometry in Non-Aqueous Medium. ScienceAsia, 31(2), 207-212.
-
Agilent Technologies. (2020). Determination of N-Nitrosodimethylamine (NDMA) Impurity in Ranitidine Using the Agilent 6470A Triple Quadrupole LC/MS. [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Suneetha, A., & Rao, D. (2013). Validated RP-HPLC Method for Estimation of Ranitidine Hydrochloride, Domperidone and Naproxen in Solid Dosage Form. Journal of Pharmaceutical Analysis, 3(6), 441-446.
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
ResearchGate. Chromatography of the internal standards with the MRM transitions indicated. [Link]
-
Phenomenex. Sample Preparation. [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. [Link]
-
Taylor & Francis Online. Solid phase extraction – Knowledge and References. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. waters.com [waters.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. irep.iium.edu.my [irep.iium.edu.my]
- 8. hsa.gov.sg [hsa.gov.sg]
Troubleshooting & Optimization
Potential for deuterium exchange in Ranitidine-d6 under MS conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Ranitidine-d6 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications. We will explore the potential for deuterium exchange under typical MS conditions, providing in-depth FAQs, troubleshooting protocols, and mitigation strategies to ensure the isotopic integrity of your internal standard and the accuracy of your quantitative data.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core principles of deuterium exchange and its specific relevance to the Ranitidine-d6 molecule.
Q1: What is deuterium exchange, and why is it a concern when using Ranitidine-d6 as an internal standard?
A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., mobile phase, residual water), or vice-versa.[1] When using a deuterated internal standard like Ranitidine-d6, the fundamental assumption is that it is chemically identical to the analyte (Ranitidine) and that its isotopic label is stable.
If deuterium exchange occurs, it compromises this assumption. The process, often called "back-exchange," leads to a loss of the deuterium label.[2][3] This can manifest as a distribution of isotopic forms (d5, d4, etc.), causing a decrease in the primary d6 signal and a potential increase in signal at lower masses. For quantitative analysis, this instability can lead to poor reproducibility, inaccurate calibration curves, and ultimately, flawed results.[4]
Q2: Where is the deuterium label on Ranitidine-d6, and how susceptible is it to exchange?
A2: The "d6" in Ranitidine-d6 specifies that six hydrogen atoms have been replaced by deuterium. This labeling is on the two methyl groups attached to the tertiary amine of the furan ring side chain (the N,N-dimethylaminomethyl group).
While carbon-deuterium (C-D) bonds are generally considered stable and non-labile compared to O-H, N-H, or S-H bonds, exchange can still be induced under certain energetic conditions. The tertiary amine on ranitidine has a pKa of approximately 8.2.[5] In acidic mobile phases, this amine will be protonated (-N+H(CD3)2). This positive charge can increase the acidity of the C-D protons on the methyl groups, making them more susceptible to exchange, especially at elevated temperatures within the MS source.
Q3: What are the primary factors that promote deuterium exchange in an LC-MS workflow?
A3: Several experimental parameters are the main drivers of deuterium exchange. The rate of exchange is significantly influenced by:
-
pH: The exchange rate is catalyzed by both acids and bases. For amide protons, which are more labile than C-D bonds, the rate is minimal around pH 2.5-2.6.[3] While the mechanism for C-D exchange is different, maintaining a controlled, low pH is a critical first step in minimizing exchange risk.
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for exchange.[3] This is particularly relevant in the mass spectrometer's ion source, where high temperatures are used for desolvation. Lowering the temperature from 25°C to 0°C can decrease the exchange rate of labile protons by a factor of 14.[6]
-
Residence Time: The longer the molecule is exposed to high temperatures and protic solvents, the greater the opportunity for exchange.[3] This includes time spent in the autosampler, during the LC gradient, and within the ion source.
-
Solvent Composition: The presence of a high concentration of protic solvent (e.g., water, methanol) provides the source of hydrogen atoms for the exchange reaction.
Troubleshooting Guide: Is My Internal Standard Exchanging?
Use this guide if you suspect the isotopic integrity of your Ranitidine-d6 is compromised.
Initial Observation: Inconsistent Internal Standard (IS) Response
You notice that the peak area of Ranitidine-d6 is highly variable between injections, or you observe a consistent downward drift in its response over the course of an analytical batch.[4]
Hypothesis: Deuterium Exchange is Occurring
The observed signal instability may be due to the in-source conversion of Ranitidine-d6 to lighter isotopic forms (d5, d4, etc.), which are not being monitored.
Diagnostic Workflow
Follow this systematic process to confirm or rule out deuterium exchange.
Step 1: Confirm Isotopic Profile Instead of just monitoring the MRM transition, acquire full scan (Q1) data for a high-concentration solution of your Ranitidine-d6 standard. Check the mass spectrum for the presence of ions corresponding to d5, d4, or other lower-mass isotopologues. A pure, stable standard should show a clean isotopic distribution centered on the d6 mass.
Step 2: Evaluate MS Source Temperature The electrospray ion source is often the primary location for on-line, thermally-induced exchange.
-
Experiment: Perform multiple injections of a Ranitidine-d6 solution while systematically increasing the ion source temperature (e.g., in 50°C increments from your typical setting).
-
Analysis: Monitor the peak area of the d6 parent ion and any potential d5 or d4 parent ions. If the d6 area decreases while the d5/d4 areas increase with temperature, it is strong evidence of in-source exchange.
| Source Temperature | Ranitidine-d6 Area (cps) | Ranitidine-d5 Area (cps) | % Exchange (Approx.) |
| 350 °C | 1,500,000 | 15,000 | 1.0% |
| 450 °C | 1,350,000 | 160,000 | 10.6% |
| 550 °C | 950,000 | 500,000 | 34.5% |
Step 3: Assess Mobile Phase and Sample Diluent If your mobile phase or sample diluent is not sufficiently acidic, it can promote exchange even before the sample reaches the MS source.
-
Experiment: Analyze the Ranitidine-d6 standard using mobile phases with different pH values. For example, compare a mobile phase with 0.1% formic acid (pH ~2.7) to one with 5 mM ammonium acetate (pH ~7).
-
Analysis: If the exchange is more pronounced at neutral or higher pH, your LC conditions are a contributing factor.
If these tests do not indicate exchange, the issue may lie elsewhere.
| Potential Cause | Recommended Action |
| Sample Preparation | Check for variable analyte loss during extraction steps. Ensure consistent evaporation if used.[4] |
| LC Carryover | Inject blanks after high concentration standards to check for residual signal. Optimize needle wash. |
| Column Issues | Retention time shifting can cause inconsistent sampling by the MS. Ensure proper column equilibration.[7] |
| Ion Source Contamination | A dirty source can lead to erratic ionization and signal suppression. Perform routine source cleaning. |
Mitigation Strategies & Best Practices
If deuterium exchange is confirmed, the following strategies can be employed to minimize its impact.
1. Optimize Mass Spectrometer Source Conditions
-
Reduce Source Temperature: Use the lowest source temperature that still provides adequate desolvation and sensitivity for your analyte. This is often the most effective solution for in-source exchange.
-
Optimize Gas Flows: Adjust nebulizer and heater gas flows to improve desolvation efficiency, which may allow for a lower temperature setting.[7]
2. Control Liquid Chromatography and Sample pH
-
Maintain Acidic Conditions: Use an acidic mobile phase modifier, such as 0.1% formic acid, to keep the pH low (~2.5-3.0), which is the region of minimum exchange for many functional groups. This also ensures the tertiary amine on ranitidine is consistently protonated.
-
Acidify Sample Diluent: Ensure your sample diluent is consistent with and as acidic as your initial mobile phase conditions to prevent exchange while samples are in the autosampler.
3. Minimize Temperature and Time Exposure
-
Cool the Autosampler: Set the autosampler temperature to 4-10°C to slow down any potential exchange reactions for samples waiting to be injected.
-
Use Efficient LC Gradients: Avoid unnecessarily long run times where the compound is exposed to aqueous mobile phases for extended periods.
Experimental Protocol: Quantifying Ranitidine-d6 Stability
This protocol provides a step-by-step method to assess the stability of Ranitidine-d6 in your specific LC-MS system.
Objective: To determine the extent of deuterium exchange of Ranitidine-d6 as a function of MS source temperature.
Materials:
-
Ranitidine-d6 reference standard
-
LC-MS grade water, methanol, and formic acid
-
Calibrated pipettes and appropriate vials
Procedure:
-
Standard Preparation: Prepare a 100 ng/mL solution of Ranitidine-d6 in a diluent that mimics your initial mobile phase conditions (e.g., 80:20 Water:Methanol with 0.1% Formic Acid).
-
LC Method:
-
Column: Use your standard analytical column (e.g., C18, 50 x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A typical gradient used for ranitidine analysis.[8][9]
-
Flow Rate: As per your standard method (e.g., 0.4 mL/min).
-
Injection Volume: 5 µL.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Data Acquisition: Use full scan mode (e.g., m/z 100-400) to observe all isotopologues. Also, set up MRM transitions for Ranitidine-d6 and potential exchange products (d5, d4).
-
-
Experimental Run:
-
Set the initial MS source temperature to a low, stable value (e.g., 300°C).
-
Perform three replicate injections of the Ranitidine-d6 standard and record the peak areas for all monitored MRMs and the full scan spectra.
-
Increase the source temperature by 50°C.
-
Allow the system to equilibrate for 15 minutes.
-
Repeat the three replicate injections.
-
Continue this process up to the maximum recommended temperature for your instrument (e.g., 600°C).
-
-
Data Analysis:
-
For each temperature point, calculate the average peak area for each isotopologue (d6, d5, d4).
-
Calculate the percentage of exchange at each temperature using the formula: % Exchange = [ (Area_d5 + Area_d4) / (Area_d6 + Area_d5 + Area_d4) ] * 100
-
Plot the % Exchange as a function of source temperature to visualize the stability threshold of Ranitidine-d6 on your system.
-
By following this guide, you can confidently assess the stability of Ranitidine-d6, troubleshoot potential issues, and implement robust analytical methods, ensuring the highest quality and integrity of your scientific data.
References
- Bothersome Back Exchange in MALDI Plume and Its Impact on Hydrogen/Deuterium Exchange Mass Spectrometry Analysis - PMC - NIH. (2024).
- Application Note: A Robust LC-MS/MS Method for the Quantification of Ranitidine-d6 - Benchchem. (n.d.).
- Technical Support Center: Preventing Deuterium Exchange in Mass Spectrometry - Benchchem. (n.d.).
- LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Solid Dosage Drug Product - MAC-MOD Analytical. (2019).
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example - YouTube. (2024).
- Using hydrogen-deuterium exchange mass spectrometry to characterize Mtr4 interactions with RNA - PMC - NIH. (n.d.).
- Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - NIH. (n.d.).
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems | Chemical Reviews - ACS Publications. (2021).
- DETERMINATION OF NDMA IN RANITIDINE PRODUCTS BY LC- MS/MS - Health Sciences Authority. (2019).
- Hydrogen–deuterium exchange - Wikipedia. (n.d.).
- Basic Principle of Hydrogen/deuterium exchange mass spectrometry - Longdom Publishing. (n.d.).
- Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. (2024).
- Ranitidine | C13H22N4O3S | CID 3001055 - PubChem - NIH. (n.d.).
- N-nitrosodimethylamine (NDMA) contamination of ranitidine products: A review of recent findings - PMC - NIH. (n.d.).
- Ranitidine - Wikipedia. (n.d.).
- LCMS Troubleshooting Tips - Shimadzu. (n.d.).
- Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Ranitidine Drug Substa - FDA. (2019).
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Bothersome Back Exchange in MALDI Plume and Its Impact on Hydrogen/Deuterium Exchange Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 5. Ranitidine | C13H22N4O3S | CID 3001055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.at [shimadzu.at]
- 8. mac-mod.com [mac-mod.com]
- 9. hsa.gov.sg [hsa.gov.sg]
- 10. Ranitidine - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Ranitidine-d6 and ¹³C-Labeled Ranitidine as Internal Standards in Quantitative Bioanalysis
In the landscape of bioanalytical chemistry, the precise quantification of therapeutic agents in complex biological matrices is paramount for accurate pharmacokinetic and toxicokinetic assessments. The use of an appropriate internal standard (IS) is foundational to a robust and reliable liquid chromatography-mass spectrometry (LC-MS) method.[1][2][3] This guide provides an in-depth comparison of two commonly employed stable isotope-labeled internal standards for ranitidine: the deuterated form, Ranitidine-d6, and the ¹³C-labeled variant. We will delve into the theoretical underpinnings, practical applications, and potential pitfalls of each, supported by established principles of bioanalytical method validation.
The Imperative for an Ideal Internal Standard
An internal standard is added at a constant concentration to all samples, including calibration standards and quality controls, at the earliest stage of sample preparation.[2] Its primary role is to mimic the analyte of interest throughout the analytical process, thereby compensating for variability in sample extraction, matrix effects, and instrument response.[1][3][4] The U.S. Food and Drug Administration (FDA) emphasizes that an IS should have similar physicochemical properties to the analyte to ensure it behaves consistently during sample processing and analysis.[1] Stable isotope-labeled internal standards (SIL-ISs) are widely considered the gold standard because their chemical and physical properties are nearly identical to the unlabeled analyte.[2][3][5]
Ranitidine and its Isotopic Analogs: A Closer Look
Ranitidine is a histamine H₂-receptor antagonist that has been widely used to treat conditions caused by excess stomach acid.[6] For its quantification in biological fluids, two primary SIL-ISs are considered:
-
Ranitidine-d6: A deuterated analog where six hydrogen atoms are replaced by deuterium.
-
¹³C-Labeled Ranitidine: An analog where one or more ¹²C atoms are replaced by the stable isotope ¹³C.
The choice between these two is not merely a matter of availability but has significant implications for assay performance, particularly concerning chromatographic behavior and susceptibility to matrix effects.
Theoretical and Practical Performance Comparison
While both Ranitidine-d6 and ¹³C-labeled ranitidine are significant improvements over structural analog internal standards, they are not created equal. The fundamental differences in their isotopic labeling can lead to divergent analytical performance.
Chromatographic Integrity and Isotope Effects
A critical assumption in the use of SIL-ISs is their co-elution with the analyte. This ensures that both compounds experience the same ionization conditions and matrix effects at the point of entry into the mass spectrometer.
-
¹³C-Labeled Ranitidine: The substitution of ¹²C with ¹³C results in a minimal change to the molecule's overall physicochemical properties.[7][8] Consequently, ¹³C-labeled ranitidine will exhibit nearly identical chromatographic retention times to the native ranitidine, ensuring true co-elution. This is the ideal scenario for compensating for matrix-induced ion suppression or enhancement.[9]
-
Ranitidine-d6: Deuterium labeling, while effective, can sometimes lead to a phenomenon known as the "isotope effect," where the deuterated compound elutes slightly earlier than the unlabeled analyte from a reversed-phase HPLC column.[5][8] This chromatographic separation, even if minor, can expose the analyte and the internal standard to different matrix components as they enter the ion source, leading to differential ion suppression and potentially compromising the accuracy of the results.[8][9] The larger relative mass difference between deuterium and hydrogen, compared to ¹³C and ¹²C, is the primary reason for this potential chromatographic shift.[7][8]
Metabolic and Chemical Stability
The stability of the isotopic label is another crucial consideration. Any loss or exchange of the stable isotopes can lead to inaccurate quantification.
-
¹³C-Labeled Ranitidine: The carbon-carbon bonds are exceptionally stable under typical bioanalytical conditions. Therefore, ¹³C-labeled ranitidine is not susceptible to back-exchange of its isotopic label.
-
Ranitidine-d6: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can sometimes undergo back-exchange with protons from the solvent, especially under certain pH conditions or in the heated environment of the mass spectrometer's ion source. While the deuterium in Ranitidine-d6 is generally placed on stable positions, the potential for this phenomenon, however small, should be considered during method development.
Experimental Design for Comparative Evaluation
To empirically determine the superior internal standard for a ranitidine bioanalytical assay, a rigorous head-to-head validation experiment is necessary. Below is a detailed protocol for such a comparison.
Objective:
To compare the performance of Ranitidine-d6 and ¹³C-labeled ranitidine as internal standards in a human plasma LC-MS/MS assay for ranitidine, focusing on accuracy, precision, and matrix effects.
Experimental Workflow Diagram
Caption: Workflow for comparing Ranitidine-d6 and ¹³C-Ranitidine IS.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of ranitidine, Ranitidine-d6, and ¹³C-labeled ranitidine in methanol.
-
Prepare separate sets of calibration standards and quality control (QC) samples by spiking blank human plasma with ranitidine.
-
Prepare two separate internal standard working solutions, one for Ranitidine-d6 and one for ¹³C-labeled ranitidine, at a concentration that yields a robust signal.
-
-
Sample Extraction:
-
For each calibration standard, QC, and blank plasma sample, prepare two aliquots.
-
To one set of aliquots, add the Ranitidine-d6 working solution.
-
To the second set, add the ¹³C-labeled ranitidine working solution.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new set of tubes and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Monitor specific precursor-product ion transitions for ranitidine, Ranitidine-d6, and ¹³C-labeled ranitidine.
-
-
Validation Experiments:
-
Selectivity: Analyze blank plasma from at least six different sources to check for interferences at the retention times of the analytes and internal standards.[10]
-
Linearity: Construct calibration curves by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A correlation coefficient (r²) of >0.99 is desired.[11]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in multiple replicates on different days. Accuracy should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration, and precision (CV%) should not exceed 15% (20% for LLOQ).[11]
-
Matrix Effect Evaluation:
-
Prepare three sets of samples:
-
Neat solutions of ranitidine and the IS in the mobile phase.
-
Post-extraction spiked samples: Extract blank plasma and then spike the supernatant with ranitidine and the IS.
-
Pre-extraction spiked samples (regular QCs).
-
-
Calculate the matrix factor (MF) and the IS-normalized MF. An IS-normalized MF close to 1.0 indicates effective compensation for matrix effects.
-
-
Anticipated Results and Data Interpretation
Based on the theoretical advantages of ¹³C labeling, we can anticipate the following outcomes from the comparative validation study.
Comparative Data Summary (Hypothetical)
| Parameter | Ranitidine-d6 as IS | ¹³C-Labeled Ranitidine as IS | Rationale for Anticipated Outcome |
| Chromatographic Shift (ΔRT) | Possible small shift (IS elutes slightly earlier) | No significant shift (co-elution) | Deuterium can alter chromatographic behavior; ¹³C does not.[5][8] |
| Accuracy (RE%) | Within ±15%, but may show wider deviation | Consistently within ±10% | Co-elution of ¹³C-IS provides better compensation for matrix effects.[9] |
| Precision (CV%) | <15%, but may be higher in variable matrices | <10%, demonstrating higher reproducibility | More consistent tracking of the analyte leads to lower variability. |
| IS-Normalized Matrix Factor | 0.90 - 1.10 | 0.98 - 1.02 | Closer co-elution ensures the IS experiences the same matrix effects as the analyte. |
| In-run IS Response Variability | May show higher %RSD across samples | Lower %RSD expected | Less susceptibility to differential matrix effects. |
Logical Framework for IS Selection
Caption: Decision logic for selecting a ranitidine internal standard.
Conclusion and Recommendation
While both Ranitidine-d6 and ¹³C-labeled ranitidine are suitable for use as internal standards, the theoretical principles and anticipated experimental outcomes strongly favor ¹³C-labeled ranitidine for the development of the most robust and accurate bioanalytical methods. The key advantages of ¹³C-labeling, namely the near-perfect co-elution with the analyte and the inertness of the label, lead to more effective compensation for matrix effects and overall higher data quality.[7][8][9]
For researchers and drug development professionals, the slightly higher cost of a ¹³C-labeled internal standard is often a worthwhile investment.[12] It can significantly reduce the time spent on method development and troubleshooting, minimize the risk of failed validation runs, and ultimately provide higher confidence in the final concentration data used for critical decision-making in drug development programs. When scientific integrity and data reliability are paramount, ¹³C-labeled ranitidine represents the superior choice.
References
-
JAMA Internal Medicine. (2021). Analysis of Ranitidine-Associated N-Nitrosodimethylamine Production Under Simulated Physiologic Conditions. [Link]
-
SID. (n.d.). Determination of N-nitrosodimethylamine in Ranitidine Dosage Forms by ESI-LC-MS/MS; Applications for Routine Laboratory Testing. [Link]
-
Health Sciences Authority. (2019). DETERMINATION OF NDMA IN RANITIDINE PRODUCTS BY LC-MS/MS. [Link]
-
ResearchGate. (n.d.). Physical and spectroscopic data of ranitidine. [Link]
-
Food Risk Management. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]
-
FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
ResearchGate. (n.d.). Rapid Determination of Ranitidine in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Clinical Pharmacokinetic Study. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or overkill?. [Link]
-
PubMed. (1998). Effect of standard and high dose ranitidine on [13C]urea breath test results. [Link]
-
NIH. (n.d.). Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. [Link]
-
ResearchGate. (n.d.). Sustained Delivery of Ranitidine HCl from Floating Matrix Tablets: Formulation and in vitro Evaluation. [Link]
-
RSC Publishing. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. [Link]
-
PLOS. (2021). Design, development and optimization of sustained release floating, bioadhesive and swellable matrix tablet of ranitidine hydrochloride. [Link]
-
LIBIOS. (n.d.). 13C Labeled internal standards. [Link]
-
NIH. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. [Link]
-
The Pharma Innovation. (n.d.). Preparation and evaluation of floating matrix tablets of Ranitidine Hydrochloride. [Link]
-
Brieflands. (n.d.). Comparative Bioavailability of Ranitidine Tablets in Healthy Volunteers. [Link]
-
FDA. (n.d.). Bioanalytical Method Validation. [Link]
-
Chiron. (n.d.). Why do toxicologists need an internal standard?. [Link]
-
NIH. (2018). Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions. [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
CMIC Group. (n.d.). White Paper - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. scispace.com [scispace.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. foodriskmanagement.com [foodriskmanagement.com]
- 8. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chiron.no [chiron.no]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
Determining accuracy and precision of ranitidine assays with Ranitidine-d6
An In-Depth Guide to Enhancing Accuracy and Precision in Ranitidine Assays Using Ranitidine-d6 as an Internal Standard
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed comparison of analytical methodologies for the quantification of ranitidine, with a specific focus on the use of its deuterated analog, Ranitidine-d6, as an internal standard. We will explore the underlying principles that make this a superior approach for achieving high accuracy and precision, particularly in complex matrices such as plasma or serum. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical methods.
The Imperative for Accurate Ranitidine Quantification
Ranitidine is a histamine H2-receptor antagonist that has been widely used to decrease stomach acid production. Its therapeutic window and potential for impurity-related safety concerns necessitate highly accurate and precise quantification methods in both pharmaceutical formulations and biological samples. The goal of any such assay is to be both accurate (close to the true value) and precise (reproducible). However, various stages of sample processing and analysis can introduce variability, leading to erroneous results.
The Role of an Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. The IS is crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response.
Why Ranitidine-d6 is the Gold Standard
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. Ranitidine-d6 is the deuterated form of ranitidine, where six hydrogen atoms have been replaced by deuterium. This makes it an almost perfect internal standard for ranitidine for several key reasons:
-
Similar Chemical and Physical Properties: Ranitidine-d6 behaves nearly identically to ranitidine during sample extraction, chromatography, and ionization. This co-elution ensures that any matrix effects or variations in extraction efficiency affect both the analyte and the internal standard to the same degree.
-
Mass Spectrometric Differentiation: Despite their similar behavior, Ranitidine-d6 can be distinguished from ranitidine by a mass spectrometer due to the mass difference of 6 Daltons. This allows for independent quantification of both compounds.
-
Minimization of Matrix Effects: Matrix effects, caused by other components in the sample that can suppress or enhance the ionization of the analyte, are a significant source of error in LC-MS/MS assays. Since Ranitidine-d6 is affected by these interferences in the same way as ranitidine, the ratio of their responses remains constant, leading to more accurate results.
Experimental Workflow: A Validated LC-MS/MS Method
The following protocol outlines a validated method for the quantification of ranitidine in human plasma using Ranitidine-d6 as an internal standard.
Materials and Reagents
-
Ranitidine hydrochloride (Reference Standard)
-
Ranitidine-d6 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Water (Ultrapure, 18 MΩ·cm)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting ranitidine from plasma samples.
-
Spiking: To 100 µL of plasma sample, add 10 µL of Ranitidine-d6 working solution (e.g., 100 ng/mL in methanol).
-
Precipitation: Add 300 µL of acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Performance Evaluation of Ranitidine-d6 in Clinical Research Samples: A Comparative Guide
This guide provides an in-depth performance evaluation of Ranitidine-d6 as an internal standard for the quantification of ranitidine in clinical research samples. We will explore the fundamental principles that establish deuterated standards as the benchmark in bioanalysis, compare Ranitidine-d6 against viable alternatives, and provide detailed experimental protocols to ensure methodological robustness and regulatory compliance.
The Imperative for a Robust Internal Standard in Clinical Bioanalysis
In the landscape of clinical research, particularly in pharmacokinetic (PK) and bioequivalence (BE) studies, the accurate quantification of drug molecules in complex biological matrices like plasma or urine is paramount. The journey of an analyte from sample collection to final detection is fraught with potential for variability. Sample preparation steps, such as protein precipitation or liquid-liquid extraction, can have inconsistent recoveries. Furthermore, the phenomenon of "matrix effect" during mass spectrometry analysis can cause unpredictable ion suppression or enhancement, leading to erroneous results.
An ideal internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample before processing. It should mimic the analyte's behavior throughout the entire analytical procedure but be distinguishable by the detector. By tracking the ratio of the analyte's signal to the IS's signal, we can correct for procedural inconsistencies, thereby ensuring the accuracy and precision of the final concentration measurement.[1][2] Stable isotope-labeled (SIL) compounds, such as Ranitidine-d6, are widely considered the "gold standard" for this purpose in LC-MS/MS assays.[3][4][5]
Physicochemical Profile: Ranitidine vs. Ranitidine-d6
Ranitidine is a histamine H2-receptor antagonist used to decrease stomach acid production.[6] Ranitidine-d6 is its deuterated analogue, where six hydrogen atoms on the dimethylamino group have been replaced with deuterium.[7][8] This substitution results in a mass shift of +6 Da, making it easily distinguishable from the parent drug by a mass spectrometer, while its chemical and physical properties remain nearly identical.
| Property | Ranitidine | Ranitidine-d6 | Rationale for Performance |
| Molecular Formula | C₁₃H₂₂N₄O₃S | C₁₃H₁₆D₆N₄O₃S | Identical core structure ensures co-elution and similar behavior. |
| Molar Mass | 314.40 g/mol [6] | 320.44 g/mol (as free base) | Mass difference allows for specific detection by MS without cross-talk. |
| pKa | 8.2 and 2.7[9] | Essentially Identical | Ensures identical ionization behavior in the MS source. |
| Solubility | Highly water-soluble[9] | Essentially Identical | Guarantees similar extraction recovery from biological matrices. |
| Chromatographic Behavior | Identical | Co-elutes with Ranitidine | Co-elution is critical for compensating for matrix effects at the exact point of elution. |
The Principle of Stable Isotope Dilution: A Self-Validating System
The superiority of Ranitidine-d6 lies in the principle of the stable isotope dilution assay (SIDA). Because Ranitidine-d6 is chemically identical to ranitidine, it experiences the same extraction losses, ionization suppression/enhancement, and potential for degradation during sample processing. Since the mass spectrometer differentiates them based on mass, the ratio of their signals remains constant regardless of these variations. This intrinsic self-correction is what makes the method so robust and trustworthy.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Ranitidine - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Ranitidine-d6 hydrochloride (ranitidine d6 hydrochloride (hydrochloride)) | Bacterial | 1185238-09-8 | Invivochem [invivochem.com]
- 9. scispace.com [scispace.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ranitidine-d6 Hydrochloride: Ensuring Safety and Compliance in Research Environments
For researchers and drug development professionals, the integrity of scientific inquiry extends beyond the benchtop to encompass the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the disposal of Ranitidine-d6 Hydrochloride, a deuterated analog of the H2 receptor antagonist, ranitidine. By elucidating the causality behind disposal choices, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and environmental responsibility.
Hazardous Waste Classification: A Critical First Step
The cornerstone of proper chemical disposal is an accurate determination of its hazardous waste classification according to the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A chemical can be classified as hazardous if it is specifically listed (P- or U-listed wastes) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]
This compound is not a federally listed hazardous waste. A thorough review of the EPA's P- and U-lists (40 CFR § 261.33) confirms that neither ranitidine nor its deuterated analogs are present.
The next step is to assess whether it meets the criteria for a characteristic hazardous waste (40 CFR Part 261 Subpart C).[3]
-
Ignitability (D001): Safety Data Sheets (SDSs) for this compound indicate that it is a solid with no reported flashpoint, and it is not flammable.[4][5] Therefore, it does not meet the criteria for an ignitable hazardous waste.
-
Corrosivity (D002): The SDSs state that a pH value is not applicable for this solid compound.[4][6] As such, it does not meet the definition of a corrosive hazardous waste.
-
Reactivity (D003): The substance is described as stable under normal conditions and does not undergo hazardous reactions.[7][8] This precludes it from being classified as a reactive hazardous waste.
-
Toxicity (Characteristic Wastes D004-D043): This characteristic applies if a waste contains specific contaminants at or above regulated concentrations. Ranitidine is not included in this list.
Therefore, based on federal regulations, pure, unused this compound is not considered a hazardous waste.
A Note on State and Local Regulations: It is imperative to recognize that state and local environmental agencies may have more stringent regulations. Some states may classify all pharmaceutical waste as hazardous, regardless of its federal status. Always consult your institution's Environmental Health and Safety (EHS) department and your state's environmental agency for specific disposal requirements in your location.
Recommended Disposal Procedure: The Gold Standard of Incineration
Despite not being classified as a federal hazardous waste, the consistent recommendation across multiple Safety Data Sheets is to dispose of this compound by incineration in a licensed chemical incinerator. This approach is considered the best practice for the disposal of non-hazardous pharmaceutical and research chemicals for several critical reasons:
-
Complete Destruction: Incineration ensures the complete thermal destruction of the chemical compound, preventing its release into the environment.
-
Precautionary Principle: Given that the toxicological properties of many research chemicals, including deuterated compounds, may not be fully elucidated, complete destruction is the most prudent and protective measure.
-
Liability Minimization: Proper and documented disposal through a licensed facility minimizes the risk of future environmental liability for the generating institution.
The following flowchart outlines the decision-making process and recommended actions for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a procedural guide for the safe handling and disposal of this compound waste in a laboratory setting.
I. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves
-
Safety glasses with side shields or goggles
-
A lab coat
-
II. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, properly labeled, and sealable container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Clear Labeling: The label should clearly state "this compound Waste for Incineration" and include the date of accumulation.
-
Segregation: Do not mix this compound waste with other waste streams, such as solvents, sharps, or biological waste.
III. Disposal of Contaminated Materials:
-
Solid Waste: All grossly contaminated materials, such as gloves, bench paper, and weigh boats, should be placed in the designated this compound waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as chemical waste for incineration. After triple-rinsing, the defaced container may be disposed of as non-hazardous solid waste, in accordance with institutional policies.
-
Solutions: Aqueous or solvent-based solutions of this compound should be collected in a separate, clearly labeled, and sealed container for hazardous waste disposal via incineration. Do not dispose of these solutions down the drain. The EPA has a strict ban on the sewering of hazardous waste pharmaceuticals, and it is a best practice to extend this to all research chemicals.[1]
IV. Waste Pickup and Disposal:
-
Contact EHS: Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Documentation: Ensure all necessary paperwork for the waste pickup is completed accurately and retained for your records.
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate area and restrict access.
-
Wear Appropriate PPE: Don appropriate PPE, including double gloving if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in the designated waste container. For liquid spills, use an inert absorbent material to contain and absorb the liquid.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All materials used for cleanup must be disposed of as this compound waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
The Role of Deuteration in Disposal Considerations
The presence of deuterium in this compound does not alter its fundamental chemical properties in a way that would change its hazardous waste classification. Deuterated compounds are not radioactive.[5] Therefore, the disposal procedures are dictated by the hazards of the parent compound, ranitidine. Deuterated waste should be treated as chemical waste and segregated accordingly.[5]
By adhering to these scientifically sound and regulation-informed procedures, you can ensure the safe and responsible disposal of this compound, protecting both yourself, your colleagues, and the environment.
References
-
DC Fine Chemicals. (2020, February 13). Safety Data Sheet: Ranitidine hydrochloride, Ph. Eur. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Safety Data Sheet: Ranitidine hydrochloride. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
Quarles & Brady LLP. (2019, April 25). EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. Retrieved from [Link]
-
Federal Register. (2015, September 25). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2002). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. cmich.edu [cmich.edu]
- 3. 40 CFR Part 261 - Subpart C - Characteristics of Hazardous Waste | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. sds.edqm.eu [sds.edqm.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
